molecular formula C8H10N2O5S B3079399 2-methoxy-N-methyl-5-nitrobenzenesulfonamide CAS No. 106840-81-7

2-methoxy-N-methyl-5-nitrobenzenesulfonamide

Cat. No.: B3079399
CAS No.: 106840-81-7
M. Wt: 246.24 g/mol
InChI Key: NMAGMLURYJERAC-UHFFFAOYSA-N
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Description

2-Methoxy-N-methyl-5-nitrobenzenesulfonamide (CAS 106840-81-7) is a chemical intermediate with the molecular formula C 8 H 10 N 2 O 5 S and a molecular weight of 246.24 g/mol . It is characterized by a sulfonamide functional group with a pendant N-methyl substituent, a structural motif of significant value in synthetic and medicinal chemistry. Nitro-substituted benzenesulfonamides are extensively utilized in organic synthesis, particularly as versatile protecting and activating groups for amines in the preparation of complex molecules, including peptides and peptidomimetics . The structural features of this compound make it a potential precursor for the development of pharmacologically active molecules, as sulfonamide derivatives are known to exhibit a wide spectrum of biological activities, such as anticancer, antimicrobial, and anti-glaucoma properties . Researchers employ this reagent in the exploration of new metal-based drugs and carbonic anhydrase inhibitors, given the established role of sulfonamides in bio-inorganic chemistry . This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle this material in accordance with all applicable laboratory safety practices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-N-methyl-5-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O5S/c1-9-16(13,14)8-5-6(10(11)12)3-4-7(8)15-2/h3-5,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMAGMLURYJERAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-methyl-5-nitrobenzenesulfonamide typically involves the nitration of 2-methoxy-N-methylbenzenesulfonamide. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods

the general approach involves large-scale nitration reactions followed by purification processes to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-methyl-5-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 2-methoxy-N-methyl-5-nitrobenzenesulfonamide serves as an important intermediate in the synthesis of various organic compounds. It is utilized as a reagent in chemical reactions that require specific functional groups for further transformations.

Biology

The compound has been studied for its potential biological activities , particularly:

  • Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity, making it a candidate for developing new antibiotics.
  • Cancer Research : The nitro group is associated with anticancer properties; studies have shown that derivatives of this compound can inhibit certain cancer cell lines by targeting specific biological pathways.

Medicine

In the medical field, this compound is being explored for its therapeutic potential:

  • Carbonic Anhydrase Inhibitors : It serves as a chemical reagent in the synthesis of inhibitors targeting carbonic anhydrase (CA), an enzyme implicated in cancer progression due to its role in maintaining acid-base balance within cells.
  • Histone Deacetylase Inhibitors : The compound is also utilized in synthesizing deacetylase inhibitors, which target histone deacetylases (HDACs) involved in gene expression regulation linked to cancer.

Case Studies and Research Findings

Several studies have demonstrated the effectiveness of this compound and its derivatives:

  • Inhibition of Carbonic Anhydrase : A study highlighted the synthesis of specific inhibitors utilizing this compound that effectively reduced CA activity, showcasing potential applications in cancer therapy.
  • Antimicrobial Activity : Research has shown that derivatives of this compound exhibit significant antibacterial properties against various pathogens, indicating its potential as a new class of antibiotics .
  • Cancer Cell Line Studies : Investigations into the effects of this compound on different cancer cell lines revealed promising results regarding its ability to induce apoptosis and inhibit cell proliferation .

Mechanism of Action

The mechanism of action of 2-methoxy-N-methyl-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular pathways and targets involved are still under investigation .

Comparison with Similar Compounds

Comparative Analysis with Similar Sulfonamide Derivatives

Structural and Functional Group Comparisons

Key structural variations among sulfonamides arise from substituent type and position. Below is a comparative analysis of 2-methoxy-N-methyl-5-nitrobenzenesulfonamide and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Biological Activities References
This compound 2-OCH₃, 5-NO₂, N-CH₃ C₈H₁₀N₂O₅S 246.25 High purity (97%); potential antimicrobial
2-Methyl-5-nitrobenzenesulfonamide 2-CH₃, 5-NO₂, NH₂ C₇H₈N₂O₄S 216.21 Antimicrobial, anti-inflammatory; hydrogen-bonded crystal lattice
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide 5-Cl, 2-OCH₃, NH-SO₂-C₆H₅ C₁₃H₁₂ClNO₃S 297.76 Herbicidal, anti-malarial; moderate solubility
N,N-Diethyl-5-fluoro-2-methoxybenzenesulfonamide 5-F, 2-OCH₃, N-(C₂H₅)₂ C₁₁H₁₆FNO₃S 261.31 Enhanced lipophilicity; limited bioactivity data
5-Formyl-2-methoxybenzenesulfonamide 5-CHO, 2-OCH₃, NH₂ C₈H₉NO₅S 231.23 High structural similarity (90%); formyl group enhances electrophilicity
N-Cyclohexyl-5-fluoro-2-methoxy-N-methylbenzenesulfonamide 5-F, 2-OCH₃, N-CH₃, N-C₆H₁₁ C₁₄H₂₀FNO₃S 301.38 Bulky cyclohexyl group; potential CNS activity

Biological Activity

2-Methoxy-N-methyl-5-nitrobenzenesulfonamide is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a methoxy group, a nitro group, and a sulfonamide functional group. Its molecular formula is C₉H₁₃N₃O₃S, with a molecular weight of approximately 250.24 g/mol. The arrangement of these groups contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group can bind to enzymes, inhibiting their activity, which affects various biochemical pathways.
  • Reactive Intermediates : The nitro group may undergo reduction to form reactive intermediates that interact with cellular components, leading to diverse biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The nitro group is often associated with antibacterial properties, making this compound a candidate for pharmaceutical research targeting bacterial infections.

Anticancer Potential

Studies have shown that derivatives of this compound can inhibit specific cancer cell lines. The mechanism involves the targeting of pathways associated with cancer progression, particularly through the inhibition of carbonic anhydrase (CA) and histone deacetylases (HDACs) which are implicated in tumor growth and metastasis.

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of this compound and its derivatives. These investigations provide insights into how modifications to the compound's structure can enhance or diminish its biological activity.

Key Research Highlights

  • Inhibition Studies : Various derivatives have been tested for their inhibitory effects on enzymes involved in cellular processes. For instance, compounds were evaluated for their ability to inhibit NKCC1, an important target in neurodevelopmental disorders .
  • Case Studies : Clinical trials involving related compounds have shown promising results in treating neurodevelopmental disorders, suggesting potential therapeutic applications for this compound as well .
  • Toxicity Concerns : Despite its potential benefits, compounds with nitro groups are known for possible toxicity, including carcinogenicity. Therefore, careful evaluation is necessary when considering therapeutic applications .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
2-Methyl-5-nitrobenzenesulfonamideContains methyl and nitro groupsLacks methoxy substituent
N-Methyl-4-nitrobenzenesulfonamideNitro group at a different positionDifferent pharmacological profile
4-Amino-5-nitrobenzenesulfonamideAmino group instead of methoxyPotentially different biological activities
3-Methoxy-N-methyl-4-nitrobenzenesulfonamideMethoxy group at another positionVariation in reactivity due to positional changes

This table illustrates the diversity within the benzenesulfonamide class while highlighting the unique features of this compound.

Q & A

Q. What are the standard synthetic routes for 2-methoxy-N-methyl-5-nitrobenzenesulfonamide, and what key reaction conditions must be controlled?

The synthesis typically involves sulfonylation of a substituted aniline derivative with a benzenesulfonyl chloride precursor. A critical step is the reaction of 5-nitro-2-methoxyaniline with N-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Key conditions include maintaining an inert atmosphere (argon/nitrogen), controlled temperature (0–5°C during exothermic steps), and anhydrous solvents (e.g., dichloromethane or DMF). Post-reaction purification via recrystallization or column chromatography ensures high yield (>75%) and purity (>95%) .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Structural validation requires a combination of:

  • Spectroscopic methods : 1^1H/13^13C NMR to confirm substituent positions and methyl group integration.
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity.
  • Mass spectrometry : High-resolution MS (HRMS) for molecular ion confirmation.
  • Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur (CHNS) quantification to verify stoichiometry. Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate residual solvents or byproducts, necessitating further purification .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental reactivity data for this compound?

Discrepancies often arise from steric hindrance or solvent effects not accounted for in simulations. To address this:

  • Perform solvent-parameterized DFT calculations (e.g., COSMO-RS) to model solvation effects.
  • Use kinetic isotope effects (KIEs) or Hammett plots to experimentally probe electronic influences.
  • Cross-validate with in situ FTIR or Raman spectroscopy to monitor intermediate formation. For example, unexpected nitro-group reactivity in polar aprotic solvents may require adjusting computational dielectric constants .

Q. How do electronic and steric effects of substituents influence the sulfonamide's reactivity in nucleophilic environments?

The methoxy group acts as an electron-donating group (EDG), activating the aromatic ring toward electrophilic substitution at the para position. Conversely, the nitro group (electron-withdrawing, EWG) deactivates the ring, directing nucleophilic attacks to meta positions. Steric hindrance from the N-methyl group reduces sulfonamide flexibility, impacting binding to enzymes. Experimental validation via X-ray crystallography or competitive inhibition assays can quantify these effects .

Q. What methodologies are recommended for determining binding affinities of this compound to biological targets?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (konk_{on}/koffk_{off}) with immobilized targets.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
  • Fluorescence Polarization : Assess competitive displacement using fluorescent probes. For example, IC50_{50} values for carbonic anhydrase inhibition can be determined via stopped-flow CO2_2 hydration assays, with corrections for nitro-group redox activity .

Q. How can computational tools optimize reaction pathways for derivatives of this compound?

  • Reaction Path Search Algorithms : Use artificial force-induced reaction (AFIR) methods to identify low-energy pathways.
  • Machine Learning (ML) : Train models on existing sulfonamide reaction databases to predict optimal catalysts (e.g., Pd/C for reductions).
  • COMSOL Multiphysics : Simulate heat/mass transfer in flow reactors to scale up synthesis while minimizing byproducts .

Methodological Considerations Table

Research Aspect Key Techniques References
Synthesis OptimizationControlled temperature, inert atmosphere
Purity AssessmentHPLC, HRMS, CHNS analysis
Binding AffinitySPR, ITC, fluorescence assays
Computational DesignDFT, ML, COMSOL simulations

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-methoxy-N-methyl-5-nitrobenzenesulfonamide

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